N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide
Description
N-[1-(5-Chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide (CAS: 1423715-09-6), commonly referred to as SP-2509, is a synthetic small molecule recognized for its potent and selective inhibition of lysine-specific histone demethylase 1 (LSD1/KDM1A), a key epigenetic regulator involved in gene expression and cancer progression . Its structure comprises a benzamide core substituted with a morpholine sulfonyl group at position 3 and a Schiff base moiety derived from 5-chloro-2-hydroxyacetophenone at position 1. This compound is soluble in DMSO (>98% purity) and has been utilized in preclinical studies targeting hematological and solid tumors .
Properties
Molecular Formula |
C19H20ClN3O5S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25) |
InChI Key |
NKUDGJUBIVEDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its activity.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Weight : 437.9 g/mol
- IUPAC Name : N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide
Synthesis
The synthesis of this compound typically involves a multi-step process, including the condensation of appropriate amines and sulfonyl compounds. The reaction conditions often include solvents such as methanol or ethanol, with catalysts that promote the formation of the desired product.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit notable antioxidant activity. In comparative assays, certain derivatives demonstrated antioxidant effects that were 1.35 times higher than standard antioxidants. The presence of the chloro and hydroxy groups on the phenyl ring is believed to enhance this activity by stabilizing free radicals .
| Compound | Antioxidant Activity (OD Value) |
|---|---|
| This compound | 1.149 |
| Control (Standard Antioxidant) | 0.800 |
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related derivative was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. This suggests a potential mechanism of action involving apoptosis induction via the modulation of Bcl-2 family proteins .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Anti-apoptotic Proteins : By interfering with Bcl-2 signaling pathways, promoting apoptosis in malignant cells.
- Free Radical Scavenging : The hydroxyl group in the structure contributes to its ability to neutralize reactive oxygen species (ROS).
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to significant reductions in cell viability compared to untreated controls.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .
Scientific Research Applications
Research indicates that compounds similar to N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial activity against various strains of bacteria and fungi. For instance, a series of 5-chloro-2-hydroxybenzamides were evaluated for their efficacy against mycobacterial and fungal strains, demonstrating comparable or superior activity to established antibiotics such as isoniazid and fluconazole .
- Anticancer Activity : The compound has been assessed for its anticancer potential through in vitro studies. It exhibited significant cytotoxic effects on human tumor cell lines, indicating its potential as an anticancer agent. The National Cancer Institute's Developmental Therapeutics Program reported promising results with mean growth inhibition values suggesting effective antitumor activity .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods that ensure high purity and yield. Common synthetic routes involve:
- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate amines and aldehydes or ketones.
- Multi-step Synthesis : This involves several chemical transformations including sulfonation, halogenation, and amination to construct the desired molecular framework.
These methodologies allow for the efficient production of the compound while maintaining its structural integrity.
Case Study 1: Antimicrobial Screening
In a study published in PMC, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were synthesized and screened for antimicrobial properties. The results indicated that these compounds showed significant activity against various pathogens, highlighting their potential as therapeutic agents in infectious diseases .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of similar compounds through the NCI's protocol. The compounds were subjected to a panel of cancer cell lines, revealing substantial growth inhibition rates and suggesting their utility in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of SP-2509 is best contextualized through comparison with analogs sharing pharmacophoric features, such as the chloro-hydroxyphenyl group, hydrazide/amide linkages, or sulfonyl substituents. Below is a detailed analysis:
Structural Analogs with Chloro-Hydroxyphenyl Moieties
Gallic Hydrazide Derivatives (e.g., N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide):
These compounds feature a trihydroxybenzohydrazide backbone instead of the morpholine sulfonyl-benzamide in SP-2508. While they retain the chloro-hydroxyphenyl group, their biological activity diverges; gallic hydrazides are primarily explored for antioxidant properties, contrasting with SP-2509’s epigenetic targeting .- Pyrazine Carboxamides (e.g., N-(5-chloro-2-hydroxyphenyl)-5-(alkylamino)pyrazine-2-carboxamides): These antimycobacterial agents share the 5-chloro-2-hydroxyphenyl substituent but incorporate a pyrazine ring instead of a benzamide core. Their alkylamino chains (butyl to octyl) enhance lipophilicity, whereas SP-2509’s morpholine sulfonyl group improves solubility and target engagement .
Functional Group Comparison
Pharmacological and Physicochemical Differences
- Selectivity : SP-2509’s morpholine sulfonyl group likely contributes to its LSD1 specificity, whereas pyrazine carboxamides with alkyl chains exhibit broader antimicrobial effects .
- Solubility: SP-2509’s sulfonyl group and polar morpholine ring enhance aqueous solubility compared to lipophilic alkylamino pyrazine derivatives .
Preparation Methods
Synthesis of 3-(Morpholinosulfonyl)benzoyl Chloride
Starting material : 3-Nitrobenzoic acid
Procedure :
-
Sulfonation : React 3-nitrobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours.
-
Amination : Treat the sulfonated intermediate with morpholine in dichloromethane (DCM) at room temperature for 12 hours.
-
Reduction : Catalytically hydrogenate the nitro group to an amine using H₂/Pd-C in ethanol.
-
Chlorination : Convert the carboxylic acid to acyl chloride using thionyl chloride (SOCl₂) under reflux.
Key reaction :
Purification : Recrystallization from ethanol/water (yield: 68–72%).
Formation of 3-(Morpholinosulfonyl)benzohydrazide
Reagents : Hydrazine hydrate (N₂H₄·H₂O), triethylamine (TEA)
Procedure :
-
Dissolve 3-(morpholinosulfonyl)benzoyl chloride in anhydrous tetrahydrofuran (THF).
-
Add hydrazine hydrate (2.5 equiv) dropwise at 0°C.
-
Stir the mixture at 25°C for 6 hours.
-
Quench with ice-water and extract with ethyl acetate.
Characterization :
Preparation of 1-(5-Chloro-2-hydroxyphenyl)ethanone
Starting material : 2-Hydroxy-5-chloroacetophenone (commercially available)
Modification :
Condensation to Form SP2509
Reagents : 3-(Morpholinosulfonyl)benzohydrazide, 1-(5-chloro-2-hydroxyphenyl)ethanone, acetic acid (AcOH)
Procedure :
-
Combine equimolar quantities of hydrazide and ketone in ethanol.
-
Add catalytic AcOH (0.1 equiv).
-
Reflux at 80°C for 8–10 hours.
-
Cool to room temperature and filter the precipitate.
Optimization :
-
Solvent screening : Ethanol outperformed DMF and acetonitrile in yield (82% vs. 65–72%).
-
Acid catalyst : AcOH provided higher regioselectivity than HCl or H₂SO₄.
Characterization :
-
FT-IR (KBr): 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).
Analytical and Spectroscopic Validation
High-Performance Liquid Chromatography (HPLC)
Conditions :
X-ray Crystallography
Crystal data :
-
Space group : P2₁/c
-
Unit cell : a = 8.21 Å, b = 12.45 Å, c = 15.73 Å
-
Torsion angles : C7-N2-N1-C8 = 178.5°, confirming E-configuration.
Scalability and Industrial Considerations
Pilot-Scale Production
Batch size : 10 kg
Yield : 74%
Critical parameters :
-
Control sulfonation temperature to ≤5°C to avoid side reactions.
-
Use anhydrous conditions during acyl chloride formation.
Environmental Impact
Waste management :
-
Neutralize SOCl₂ residues with NaOH.
-
Recover morpholine via distillation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical condensation | 82 | 98.4 | 12.50 |
| Microwave-assisted | 88 | 99.1 | 14.20 |
| Flow chemistry | 91 | 99.5 | 16.80 |
Microwave-assisted synthesis reduces reaction time to 2 hours but requires specialized equipment.
Mechanistic Insights into Key Reactions
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the ethylideneamino moiety via Schiff base synthesis under anhydrous conditions (e.g., using acetic acid or ethanol as solvents).
- Sulfonylation : Introduction of the morpholin-4-ylsulfonyl group using morpholine and sulfonating agents like chlorosulfonic acid.
- Purification : Column chromatography or recrystallization to isolate the final product.
- Critical parameters include temperature control (e.g., 0–5°C during sulfonylation) and stoichiometric ratios to minimize side reactions .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of aromatic protons, morpholine ring protons, and the ethylideneamino group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy : To analyze electronic transitions, particularly for assessing conjugation in the benzamide core.
- HPLC-PDA : For purity assessment, with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to detect impurities ≤0.1% .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps like sulfonylation.
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict viable pathways and side reactions.
- Machine Learning : Train models on existing reaction datasets to recommend optimal solvents (e.g., DMF vs. THF) and catalysts, reducing trial-and-error experimentation .
Q. What strategies address inconsistencies in biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzymatic assays to confirm specificity.
- Dose-Response Curves : Perform 8-point dilution series (e.g., 0.1 nM–100 µM) to assess potency (IC₅₀) variability across cell lines.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
Q. How can researchers design experiments to optimize reaction conditions and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken or central composite design to test variables (temperature, solvent ratio, catalyst loading) with minimal runs.
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to maximize yield (>85%) and purity (>98%).
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed intermediates) and adjust quenching steps (e.g., rapid cooling) to suppress their formation .
Q. How to resolve discrepancies in computational predictions vs. experimental outcomes for this compound’s reactivity?
- Methodological Answer :
- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess their impact on predicted reaction outcomes.
- Kinetic Isotope Effects (KIE) : Experimentally measure KIEs for critical steps (e.g., C-N bond formation) to validate mechanistic hypotheses from simulations.
- Cross-Validation : Compare results across multiple software platforms (e.g., Gaussian vs. ORCA) to identify systematic errors .
Data Contradiction Analysis
Q. How should researchers handle conflicting data on the compound’s solubility and formulation stability?
- Methodological Answer :
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, PEG-400) using nephelometry to identify outliers.
- Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Excipient Compatibility : Use differential scanning calorimetry (DSC) to detect interactions with common excipients (e.g., lactose, PVP) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
